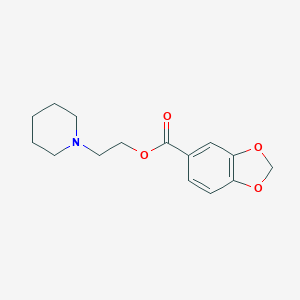
2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate, also known as PB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PB is a synthetic compound that belongs to the family of benzodioxole derivatives. It has been studied for its pharmacological properties, including its effects on the central nervous system and its potential therapeutic applications.
Mecanismo De Acción
2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate exerts its pharmacological effects by modulating the activity of various receptors and enzymes in the central nervous system. 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has been found to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the activity of acetylcholinesterase, an enzyme that degrades acetylcholine, which is involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects:
2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has been found to exhibit various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and modulation of neurotransmitter release. 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has been found to protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of neuronal damage in various neurodegenerative diseases. 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which play important roles in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has several advantages as a research tool, including its ease of synthesis, low toxicity, and high potency. 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate is also stable under various storage conditions, making it a suitable compound for long-term experiments. However, 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are also needed to elucidate the precise mechanisms of action of 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate and its effects on neurotransmitter systems in the central nervous system. Additionally, the development of new synthetic methods for 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Métodos De Síntesis
2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate can be synthesized using different methods, such as the reaction of 1,3-benzodioxole-5-carboxylic acid with piperidine and ethyl chloroformate. The reaction is typically carried out under reflux conditions in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate.
Aplicaciones Científicas De Investigación
2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has been investigated for its potential as a new drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has been found to exhibit significant neuroprotective and anti-inflammatory properties, which make it a promising therapeutic agent.
In neuroscience, 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has been studied for its effects on the central nervous system. 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has been found to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which play important roles in the regulation of mood, cognition, and behavior. 2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate has also been found to enhance cognitive function and memory consolidation, making it a potential candidate for the treatment of cognitive disorders.
Propiedades
Nombre del producto |
2-(1-Piperidinyl)ethyl 1,3-benzodioxole-5-carboxylate |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H19NO4/c17-15(18-9-8-16-6-2-1-3-7-16)12-4-5-13-14(10-12)20-11-19-13/h4-5,10H,1-3,6-9,11H2 |
Clave InChI |
XXLDHTZPMKPIQN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CCN(CC1)CCOC(=O)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)
![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257199.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)
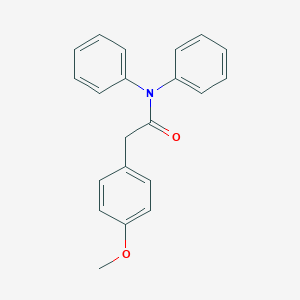
![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)
![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)
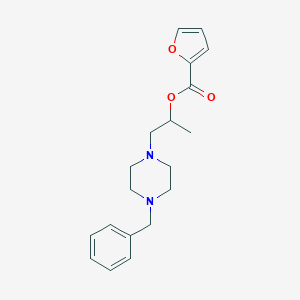
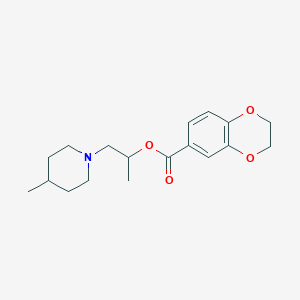
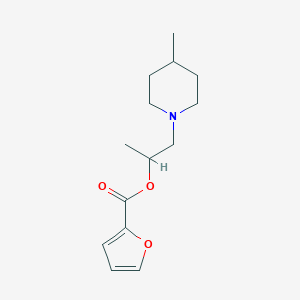
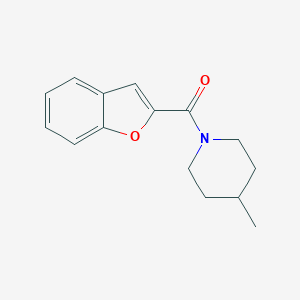
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)